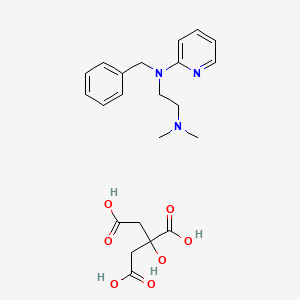

Tripelennamine citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

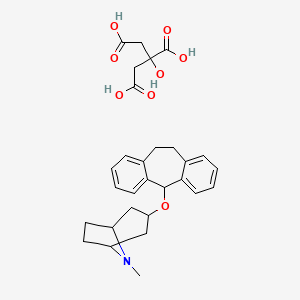

Tripelennamine citrate is a first-generation antihistamine and antipruritic agent. It is an ethylenediamine derivative that acts as a potent histamine H1-receptor antagonist. This compound is used to alleviate allergic reactions, including rhinitis, conjunctivitis, and urticaria. It was once widely used in the treatment of asthma and hay fever but has been largely replaced by newer antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

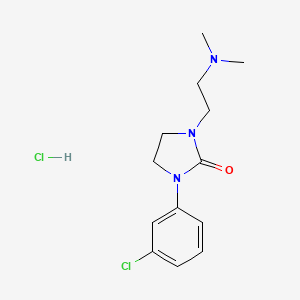

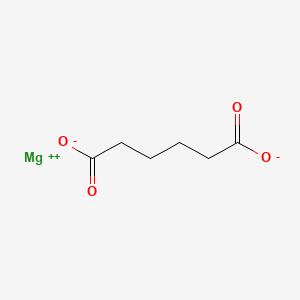

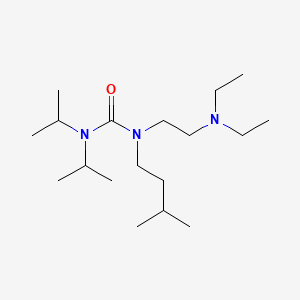

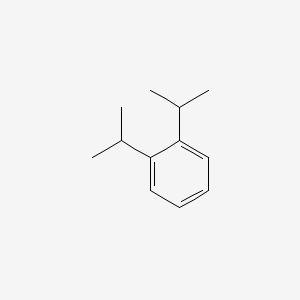

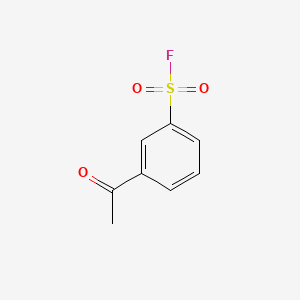

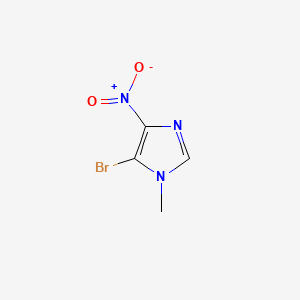

Tripelennamine citrate is synthesized through a multi-step process involving the reaction of N,N-dimethylethylenediamine with benzyl chloride to form N-benzyl-N,N-dimethylethylenediamine. This intermediate is then reacted with 2-chloropyridine to yield tripelennamine. The final step involves the formation of the citrate salt by reacting tripelennamine with citric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tripelennamine citrate undergoes several types of chemical reactions, including:

Oxidation: Tripelennamine can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized metabolites of tripelennamine.

Reduction: Reduced forms of the compound, though less common.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tripelennamine citrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.

Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

Medicine: Studied for its therapeutic potential in treating allergic reactions and its pharmacokinetics and pharmacodynamics.

Industry: Used in the formulation of various pharmaceutical products, including cough syrups and allergy medications

Mechanism of Action

Tripelennamine citrate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as itching, sneezing, and runny nose. The compound also exhibits weak serotonin-norepinephrine-dopamine reuptake inhibition, contributing to its overall pharmacological profile .

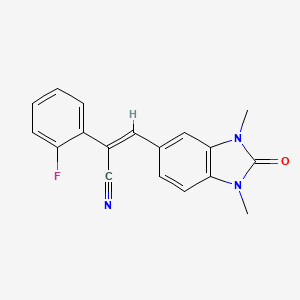

Comparison with Similar Compounds

Similar Compounds

Diphenhydramine: Another first-generation antihistamine with sedative properties.

Chlorpheniramine: A first-generation antihistamine with similar uses but different chemical structure.

Promethazine: Known for its strong sedative effects and antihistamine activity.

Uniqueness

Tripelennamine citrate is unique in its relatively low sedative action compared to other first-generation antihistamines. It also has a distinct chemical structure as an ethylenediamine derivative, which differentiates it from other antihistamines like diphenhydramine and chlorpheniramine .

Properties

CAS No. |

6138-56-3 |

|---|---|

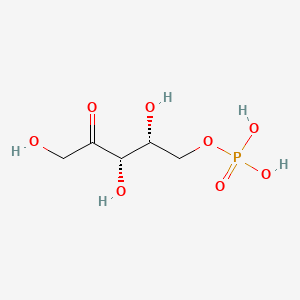

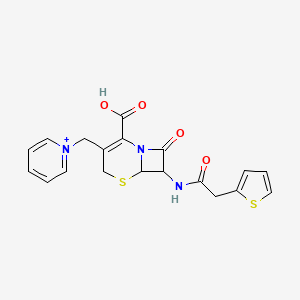

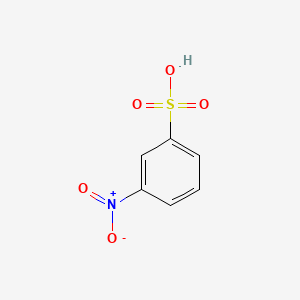

Molecular Formula |

C22H29N3O7 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H21N3.C6H8O7/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

GGRBYIUPUOYRLQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Key on ui other cas no. |

6138-56-3 |

Related CAS |

91-81-6 (Parent) |

Synonyms |

Azaron Histantin Pyribenzamine Tripelennamine Tripelennamine Citrate Tripelennamine Citrate (1:1) Tripelennamine Hydrochloride Tripelennamine Maleate Tripelennamine Maleate (1:1) Tripelennamine Monohydrochloride Vetibenzamin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,5,9-tetramethyl-2,4a,5,6,7,8-hexahydro-1H-benzo[7]annulene](/img/structure/B1214303.png)

![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)